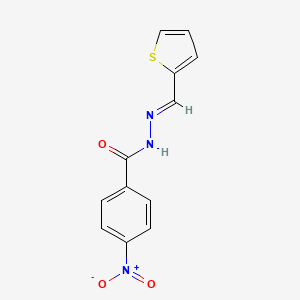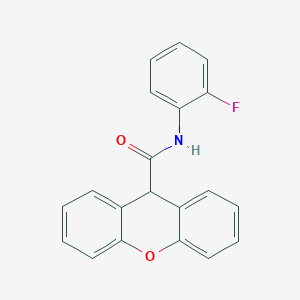![molecular formula C22H26N4O2 B5546784 (3S*,4R*)-N,N-dimethyl-1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5546784.png)
(3S*,4R*)-N,N-dimethyl-1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar pyrrolidin-3-amines involves multi-step reactions that typically include the condensation of key precursors. These processes are often characterized by their efficiency in introducing various substituents into the pyrrolidin-2-one nucleus, crucial for the synthesis of new compounds with desired properties (Rubtsova et al., 2020).
Molecular Structure Analysis
Compounds like (3S*,4R*)-N,N-dimethyl-1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)pyrrolidin-3-amine often exhibit complex molecular structures. Crystallographic studies provide insights into the planarity and intermolecular interactions of similar compounds. These studies use techniques like X-ray diffraction to reveal the spatial arrangement of atoms and the geometry of the molecule (Ganapathy et al., 2015).
Chemical Reactions and Properties
The reactivity of such compounds often involves the interaction of functional groups like amides, ketones, and aromatic systems. The presence of these groups can lead to various chemical reactions, including condensation and substitution reactions, which are fundamental in synthesizing derivatives with specific properties (Moreno-Suárez et al., 2023).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystallinity, are crucial for understanding the behavior of these compounds under different conditions. These properties are often determined through thermal and solubility studies, providing valuable information for their practical application (Fleck et al., 2003).
科学的研究の応用
Heterocyclic Compound Synthesis
Novel Syntheses Approaches
Researchers have developed efficient methods for synthesizing pyridine-pyrimidines and their bis-derivatives, utilizing triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a reusable catalyst. This method is noted for its easy recovery, reusability, and excellent activity of the catalyst, providing a green chemistry approach to heterocyclic synthesis (Rahmani et al., 2018).
Pyrrolidin-2-ones Derivatives
The synthesis of pyrrolidin-2-ones derivatives, which are non-aromatic heterocyclic compounds, has been explored due to their presence in many natural products and biologically active molecules. The possibility of introducing various substituents into the nucleus of pyrrolidin-2-ones is of great importance for the synthesis of new medicinal molecules with improved biological activity (Rubtsova et al., 2020).
Potential Applications in Drug Development
Antimicrobial Agents
Some novel bis-α,β-unsaturated ketones and other derivatives have been synthesized and evaluated for their antimicrobial properties. The structural elucidation of these compounds was based on their spectral properties, elemental analyses, and, wherever possible, by alternate synthesis methods. This research contributes to the development of new antimicrobial agents (Altalbawy, 2013).
Enantioselective Syntheses
Highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines have been achieved, which is significant for the development of chiral drug molecules. This method involves an asymmetric Michael addition and a stereoselective alkylation, demonstrating the importance of stereochemistry in drug development (Wu et al., 1996).
特性
IUPAC Name |
[(3S,4R)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-[5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-14-5-8-16(9-6-14)17-12-26(13-20(17)25(3)4)22(27)19-11-18(23-24-19)21-10-7-15(2)28-21/h5-11,17,20H,12-13H2,1-4H3,(H,23,24)/t17-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPWLNHZMHWVKW-FXAWDEMLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2N(C)C)C(=O)C3=NNC(=C3)C4=CC=C(O4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N(C)C)C(=O)C3=NNC(=C3)C4=CC=C(O4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-N,N-dimethyl-1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)pyrrolidin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-morpholinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5546724.png)
![[(1S)-2-(3,3-diphenyl-1-piperidinyl)-1-(1H-imidazol-4-ylmethyl)-2-oxoethyl]amine dihydrochloride](/img/structure/B5546729.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B5546739.png)
![2-phenyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5546751.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5546756.png)
![3-[(4-chlorobenzylidene)amino]-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5546762.png)



![N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide](/img/structure/B5546793.png)
![2-{2-[2-(4-fluorophenyl)-1-azetidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5546797.png)
![5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5546802.png)
![4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5546808.png)
![2-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5546809.png)